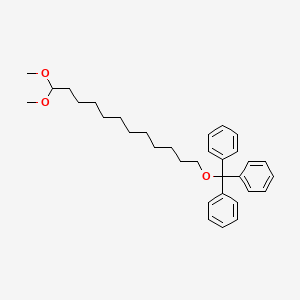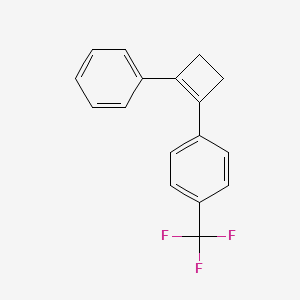![molecular formula C16H11ClN2O B12603292 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline CAS No. 649749-00-8](/img/structure/B12603292.png)
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the indoloquinoline core. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline typically involves the annulation of indoles with appropriate aniline derivatives. One common method involves the use of 2-vinylanilines and iodine as a catalyst. The reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . This method is efficient and does not require pre-functionalization procedures, providing the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the indole ring.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex tetracyclic structures.
Common Reagents and Conditions
Iodine: Used as a catalyst in the annulation reaction.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
作用機序
The mechanism of action of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, inhibiting transcription and translation processes . Additionally, it can inhibit specific kinases, such as DYRK1A, by binding to their active sites and preventing their activity .
類似化合物との比較
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline can be compared with other indoloquinoline derivatives, such as:
11H-indolo[3,2-c]quinoline-6-carboxylic acid: Known for its kinase inhibition properties.
10-Iodo-11H-indolo[3,2-c]quinoline: Exhibits potent DYRK1A inhibition with considerable selectivity.
6-Amino-substituted 11H-indolo[3,2-c]quinolines: Studied for their antiproliferative activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
649749-00-8 |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC名 |
6-chloro-2-methoxy-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H11ClN2O/c1-20-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3 |
InChIキー |
CMXQCBXMSMNPCA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


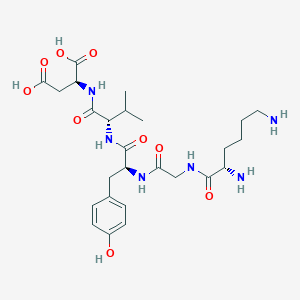
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)
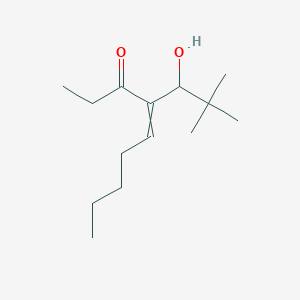

![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
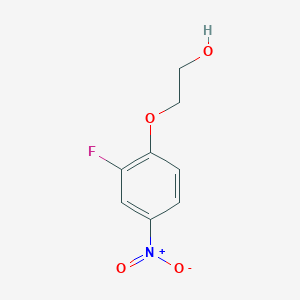
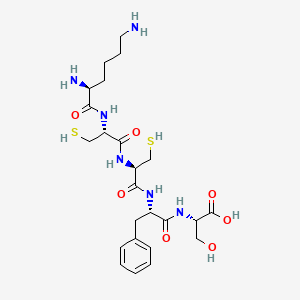
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

